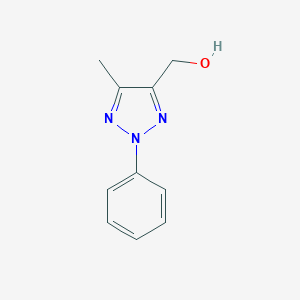

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol

Beschreibung

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol (CAS: 13322-19-5) is a heterocyclic compound with a 1,2,3-triazole core substituted by a methyl group at position 5, a phenyl group at position 2, and a hydroxymethyl group at position 2. Its molecular formula is C₁₀H₁₁N₃O, with a molar mass of 189.21 g/mol and a melting point of 75°C . The compound exhibits a predicted density of 1.23 g/cm³ and a boiling point of 392.0±34.0°C, with moderate water solubility due to its polar hydroxymethyl group . It is widely utilized as an intermediate in organic synthesis and pharmaceutical research, particularly in the development of enzyme inhibitors and receptor-targeting agents.

Eigenschaften

IUPAC Name |

(5-methyl-2-phenyltriazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-8-10(7-14)12-13(11-8)9-5-3-2-4-6-9/h2-6,14H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHJVMFMRIGUFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=C1CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60340277 | |

| Record name | (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13322-19-5 | |

| Record name | (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Conditions and Procedure

Stage 1: Acetylation

-

Reagents : Acetyl chloride (2.5–4.8 g, 1.2–2.3 equiv), triethylamine (9.1–13.6 mL, 3.5–5.0 equiv), toluene (25–43 mL).

-

Temperature : 80–85°C, maintained via dropwise addition of reagents.

-

Time : 2 hours post-addition, followed by overnight cooling.

Stage 2: Hydrolysis

Yield and Scalability

Mechanistic Insights

The reaction proceeds via N-acetylation of the triazole oxide, followed by base-mediated hydrolysis to yield the methanol derivative. Key steps include:

-

Acetyl Chloride Activation : Triethylamine neutralizes HCl, facilitating acetyl transfer to the triazole nitrogen.

-

Oxide Intermediate : The acetylated intermediate undergoes tautomerization, stabilizing the triazole core.

-

Hydrolysis : NaOH cleaves the acetyl group, yielding the primary alcohol while regenerating the triazole ring.

Side Reactions and Mitigation

-

Over-Acetylation : Controlled reagent addition minimizes diacetyl byproducts.

-

Ring Opening : Elevated temperatures (>85°C) risk triazole degradation, necessitating strict thermal control.

Physicochemical Properties and Characterization

Table 1: Key Physicochemical Data

| Property | Value | Method/Conditions |

|---|---|---|

| Melting Point | 75°C | Differential Scanning Calorimetry |

| Boiling Point | 392°C (predicted) | Empirical Calculations |

| Density | 1.23 g/cm³ | Pycnometry |

| Flash Point | 190.9°C | Cleveland Open Cup |

| LogP | 1.07 | HPLC Retention Correlation |

| pKa | 12.99 ± 0.10 | Potentiometric Titration |

Spectroscopic Characterization

-

¹H NMR (CDCl₃) : δ 2.35 (s, 3H, CH₃), 4.72 (s, 2H, CH₂OH), 7.32–7.45 (m, 5H, Ph), 8.01 (s, 1H, triazole-H).

-

IR (KBr) : ν 3390 cm⁻¹ (O–H stretch), 1605 cm⁻¹ (C=N), 1498 cm⁻¹ (aromatic C–C).

Optimization and Industrial Considerations

Solvent and Catalyst Screening

-

Toluene vs. THF : Toluene minimizes side reactions versus THF, which promotes ring-opening at reflux.

-

Catalyst-Free : Unlike Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC) for analogous triazoles, this method avoids metal catalysts, simplifying purification.

Comparative Analysis with Alternative Routes

While CuAAC methods dominate 1,2,3-triazole synthesis (e.g., Huisgen cycloaddition), they are unsuitable for this derivative due to:

Analyse Chemischer Reaktionen

Types of Reactions

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol has been studied for its potential as an antimicrobial agent against various pathogens. Studies have shown that compounds in this class can inhibit the growth of bacteria and fungi by disrupting their cellular processes .

Anticancer Properties

Triazole derivatives are also being investigated for their anticancer activities. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Enzyme Inhibitors

This compound has shown promise as an inhibitor of certain enzymes involved in disease pathways. For instance, it may inhibit enzymes that are critical for the metabolism of drugs or the synthesis of nucleic acids in pathogens .

Fungicides

The triazole moiety is well-known in agricultural chemistry as a scaffold for fungicides. This compound could potentially be developed into a fungicide due to its structural similarity to existing triazole fungicides that target fungal sterol biosynthesis .

Plant Growth Regulators

There is ongoing research into the use of triazole compounds as plant growth regulators. These compounds can influence plant growth by modulating hormonal pathways and stress responses .

Polymer Chemistry

This compound can serve as a monomer or additive in polymer synthesis. Its unique chemical structure allows it to enhance the properties of polymers, such as thermal stability and mechanical strength .

Coatings and Adhesives

Due to its functional groups, this compound can be utilized in formulating coatings and adhesives with improved performance characteristics. The incorporation of triazole derivatives into these materials can enhance their durability and resistance to environmental factors .

Case Study 1: Antimicrobial Efficacy

A study conducted on various triazole derivatives demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was found to disrupt bacterial cell wall synthesis effectively.

Case Study 2: Anticancer Research

In vitro studies have shown that this compound can induce apoptosis in breast cancer cell lines. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins. This suggests potential for further development as an anticancer therapeutic agent.

Wirkmechanismus

The mechanism of action of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antifungal activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The triazole core allows for diverse substitutions, enabling tailored physicochemical and biological properties. Key derivatives and analogs include:

Key Observations :

- Sulfonamide derivatives (e.g., compound 42 ) exhibit higher lipophilicity, enhancing membrane permeability and target engagement in parasitic enzymes.

- Fluorinated analogs (e.g., 4-fluorophenyl substitution ) introduce electronegative groups that improve binding to hydrophobic enzyme pockets, as seen in α-glycosidase inhibition.

- Bridged structures (e.g., nicotinamide-linked compound 24 ) leverage extended conjugation for stronger π-π interactions in kinase active sites.

Enzyme Inhibition

- Parent Compound: Limited direct activity but serves as a precursor for inhibitors like 5α-reductase and aromatase derivatives (e.g., compound 20 in , IC₅₀ ~0.1 µM) .

- Sulfonamide Derivative (42): Displays trypanothione synthetase inhibition (Trypanosoma brucei), with IC₅₀ values in the nanomolar range due to sulfonamide’s hydrogen-bonding capacity .

- Fluorinated Analog : Shows α-glycosidase inhibition (IC₅₀ ~5 µM) via planar geometry, contrasting with the "V-shaped" (dihedral angle 88.11°) benzoate ester analog, which has reduced activity .

Kinase Targeting

Biologische Aktivität

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol, with the CAS number 13322-19-5 and molecular formula C10H11N3O, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer properties and mechanisms of action, supported by data tables and relevant case studies.

The compound's structure can be represented using various notations:

- IUPAC Name : this compound

- Molecular Weight : 189.22 g/mol

- SMILES : CC1=NN(N=C1CO)C1=CC=CC=C1

These properties highlight its classification within aromatic heterocycles and alcohols, which may contribute to its biological interactions.

Anticancer Activity

Recent studies have indicated that triazole derivatives, including this compound, exhibit significant anticancer properties. A study focusing on triazole-coumarin hybrids demonstrated that certain derivatives showed promising cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells.

Key Findings:

- Cytotoxicity : The compound exhibited dose-dependent cytotoxicity with an IC50 value of approximately 19.6 µM against MCF-7 cells. This suggests a potent effect on inhibiting cancer cell proliferation.

- Mechanism of Action : The compound was found to induce apoptosis in MCF-7 cells by:

Structure Activity Relationship (SAR)

The SAR studies indicate that modifications in the triazole structure can significantly impact biological activity. For instance, compounds with specific substituents on the triazole ring exhibited enhanced potency compared to their analogs without such modifications .

Data Summary

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 13322-19-5 |

| Molecular Formula | C10H11N3O |

| Molecular Weight | 189.22 g/mol |

| IC50 against MCF-7 | 19.6 µM |

| Mechanism of Action | Induces apoptosis |

Case Studies

A notable case study involved the synthesis and evaluation of various triazole derivatives for their anticancer activity. The study reported that several derivatives exhibited higher cytotoxicity than standard chemotherapeutics like 5-fluorouracil. The analysis included flow cytometry to assess cell cycle arrest and apoptosis induction in treated cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), using propargyl alcohol and a substituted azide precursor. Key steps include:

- Reagent selection : Copper(I) iodide or CuSO₄/sodium ascorbate as catalysts .

- Reaction monitoring : TLC or HPLC to track progress, with purification via column chromatography (e.g., silica gel, ethanol/hexane eluent) .

- Yield optimization : Adjusting stoichiometry (e.g., 1.2 eq. propargyl alcohol) and temperature (60–80°C) .

Q. How is the structure of this compound validated post-synthesis?

- Analytical techniques :

- NMR spectroscopy : Confirm regiochemistry (1,4-disubstituted triazole) via ¹H-NMR (δ 7.8–8.2 ppm for triazole protons) and ¹³C-NMR .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 230.1) .

- IR spectroscopy : O-H stretch (~3200–3400 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving the 3D structure of this compound?

- Crystallization : Slow evaporation from ethanol/water mixtures to obtain single crystals .

- Refinement : Use SHELXL-2018 for anisotropic displacement parameters, with twin refinement if necessary (e.g., BASF parameter >0.3 for twinned data) .

- Validation : Check for R-factor convergence (<5% discrepancy) and validate hydrogen bonding (e.g., O-H···N interactions) via Mercury software .

Q. What biological targets or pathways are associated with this compound?

- Mechanistic insight : Analogous triazole derivatives inhibit tubulin polymerization by binding to the colchicine site (IC₅₀ ~2–5 µM), disrupting microtubule dynamics .

- Assays :

- In vitro tubulin polymerization : Monitor absorbance at 340 nm with purified tubulin .

- Cell cycle analysis : Flow cytometry to detect G2/M arrest in cancer cell lines (e.g., BT-474) .

Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced bioactivity?

- Key modifications :

- Phenyl ring substitution : Electron-withdrawing groups (e.g., -NO₂, -Br) improve tubulin binding affinity .

- Methanol group derivatization : Esterification (e.g., acetate prodrugs) enhances cellular permeability .

- Computational modeling : Docking studies (AutoDock Vina) to predict binding modes with tubulin (PDB ID: 1SA0) .

Q. What analytical methods are recommended for assessing purity and stability under varying conditions?

- Stability studies :

- HPLC-DAD : Monitor degradation products under acidic (pH 3), neutral, and basic (pH 9) conditions at 25–40°C .

- Forced degradation : Exposure to UV light (254 nm) to assess photostability .

- Purity criteria : ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can computational models predict interactions between this compound and biological targets?

- Protocols :

- Molecular dynamics (MD) : Simulate binding to tubulin using GROMACS (20 ns trajectories) .

- QSAR modeling : Utilize MOE or Schrödinger to correlate substituent effects with IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.